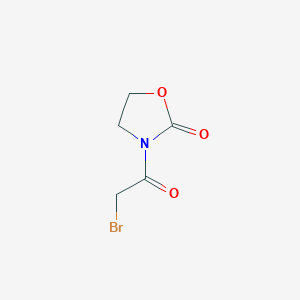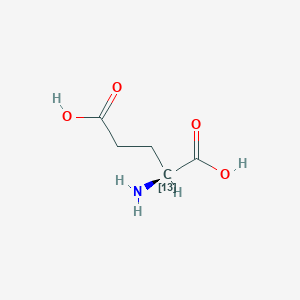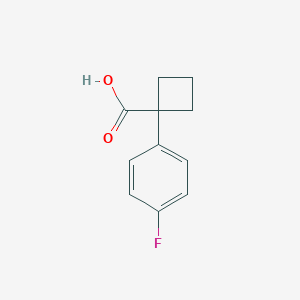
1-(4-Fluorophenyl)cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H11FO2 . It appears as a white powdery substance . This compound is used as a research chemical and can be used as a cabozantinib intermediate .
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a 4-fluorophenyl group . The exact mass and monoisotopic mass of the compound are 194.07430775 g/mol .
Physical And Chemical Properties Analysis
1-(4-Fluorophenyl)cyclobutanecarboxylic acid is a solid at 20 degrees Celsius . It has a molecular weight of 194.20 g/mol . The compound has a topological polar surface area of 37.3 Ų . It is soluble in methanol .
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics in a cellular context. The precise role of 1-(4-Fluorophenyl)cyclobutanecarboxylic acid in proteomics can involve the modification of protein structures to understand their function or interaction with other molecules .
Medicinal Chemistry
In medicinal chemistry, this acid is a valuable intermediate for the synthesis of various pharmaceuticals. Its unique structure can be incorporated into molecules designed to interact with specific biological targets, potentially leading to the development of new medications for diseases where modulation of protein activity is crucial .
Material Science
The compound’s molecular structure may be exploited in material science to create novel polymers with specific properties. For instance, its incorporation into a polymer chain could affect the material’s flexibility, durability, or even its electrical conductivity .
Chemical Synthesis
1-(4-Fluorophenyl)cyclobutanecarboxylic acid: is a building block in chemical synthesis. It can be used to construct complex organic molecules through various chemical reactions, serving as a precursor for more complex compounds used in different scientific applications .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a sample. Its unique molecular weight and properties make it suitable for such roles .
Biochemical Research
The acid may play a role in biochemical research, particularly in studies involving metabolic pathways. It could be used to investigate enzyme-catalyzed reactions where its fluorophenyl group might mimic a substrate or an inhibitor of enzymes .
Agricultural Chemistry
In the field of agricultural chemistry, 1-(4-Fluorophenyl)cyclobutanecarboxylic acid could be investigated for its potential use in developing new pesticides or herbicides. Its structural properties might interact with biological systems in pests or weeds, leading to the development of new agrochemicals .
Environmental Science
Lastly, this compound’s environmental fate and transport could be studied. Understanding how it degrades or persists in various environments can inform its safe use and disposal, ensuring minimal ecological impact .
Safety and Hazards
When handling 1-(4-Fluorophenyl)cyclobutanecarboxylic acid, it is advised to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRUUSGLTWPTQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588105 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclobutanecarboxylic acid | |
CAS RN |
151157-46-9 |
Source


|
| Record name | 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151157-46-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

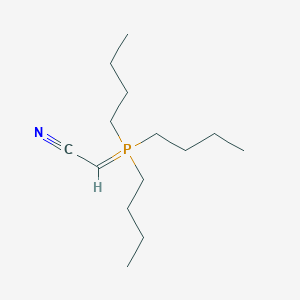
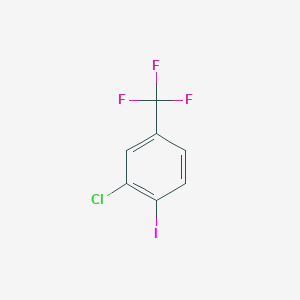

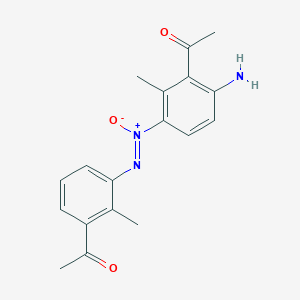


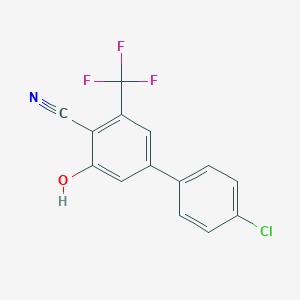
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
